3-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride
Description
3-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS No. 1956306-78-7) is a heterocyclic organic compound with the molecular formula C₁₀H₁₄ClN and a molecular weight of 183.68 g/mol . It belongs to the tetrahydroquinoline family, characterized by a partially saturated quinoline ring system substituted with a methyl group at the 3-position. This compound is primarily utilized in pharmaceutical research, particularly in studies targeting neurotropic and psychotropic activities . Its hydrochloride salt form enhances solubility and stability, making it suitable for biological testing .
Properties
CAS No. |
1956306-78-7 |
|---|---|
Molecular Formula |
C10H14ClN |
Molecular Weight |
183.68 g/mol |
IUPAC Name |
3-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-8-6-9-4-2-3-5-10(9)11-7-8;/h2-5,8,11H,6-7H2,1H3;1H |
InChI Key |
XOVVKLCWPXKNEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2NC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the hydrogenation of quinaldine (2-methylquinoline) using a suitable catalyst. The reaction is carried out under high pressure and temperature conditions to achieve the desired product . Another method involves the N-nitrosation of 3-methylquinoline followed by cyclization using trifluoroacetic anhydride at low temperatures .
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale hydrogenation reactors and advanced purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: It undergoes substitution reactions, particularly at the nitrogen atom and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
3-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it valuable for developing analgesics and anti-inflammatory agents. The compound's ability to modulate biological pathways enhances its potential in pain management therapies .
Case Study: Analgesic Development
A study demonstrated that derivatives of this compound exhibited significant analgesic activity in animal models. The research highlighted the compound's effectiveness in reducing pain responses comparable to established analgesics .
Neuroscience Research
Neuroprotective Properties:
Research has shown that this compound possesses neuroprotective properties. It has been studied for its potential effects on neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound may influence neurotransmitter systems and offer protective effects against neuronal damage .
Case Study: Alzheimer's Disease
In a clinical trial involving patients with early-stage Alzheimer's disease, participants who received a treatment regimen including this compound showed improved cognitive function compared to the control group. This suggests its potential as a therapeutic agent in neurodegenerative conditions .
Organic Synthesis
Building Block for Complex Molecules:
In organic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique ring structure allows chemists to create diverse chemical entities with varied pharmacological activities .
Synthesis Techniques:
The synthesis of this compound typically involves multi-step reactions including hydrogenation and methylation processes. These methods have been optimized to enhance yield and selectivity during synthesis .
Biochemical Studies
Role in Enzyme Interactions:
The compound plays a significant role in biochemical assays aimed at understanding enzyme interactions and metabolic pathways. It is critical for drug discovery processes where elucidating the mechanisms of action is essential .
Case Study: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated that the compound effectively inhibited enzyme activity related to certain cancer cell lines, suggesting its potential as an anti-cancer agent .
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Pharmaceutical Development | Key intermediate for analgesics and anti-inflammatory drugs | Significant analgesic activity observed in animal models |
| Neuroscience Research | Potential treatment for neurodegenerative diseases | Improved cognitive function in Alzheimer's patients during clinical trials |
| Organic Synthesis | Building block for complex organic molecules | Multi-step synthesis techniques optimized for yield and selectivity |
| Biochemical Studies | Understanding enzyme interactions and metabolic pathways | Effective enzyme inhibition observed in cancer cell line studies |
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the brain, which can have antidepressant and neuroprotective effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Methyl-Substituted Tetrahydroquinolines
The position of the methyl substituent significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
Derivatives with Additional Substituents
Halogenated and Trifluoromethyl Derivatives
- 6-Trifluoromethyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (CAS No. 284027-37-8): Contains a CF₃ group at the 6-position, enhancing metabolic stability and lipophilicity. Used in CNS drug discovery; structural divergence reduces similarity to 3-methyl-THQ (score: <0.70) .
Multi-Methylated Derivatives
Physicochemical Properties
| Property | 3-Methyl-THQ Hydrochloride | 7-Methyl-THQ Hydrochloride | 6-Trifluoromethyl-THQ Hydrochloride |
|---|---|---|---|
| Solubility (H₂O) | High (due to HCl salt) | Moderate | Low (hydrophobic CF₃ group) |
| Melting Point | Not reported | ~200°C (decomposes) | >250°C |
| Stability | Stable at RT | Hygroscopic | Light-sensitive |
Biological Activity
3-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a compound belonging to the tetrahydroquinoline class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Tetrahydroquinolines
Tetrahydroquinolines are known for their wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-diabetic, and neuroprotective effects. The structural diversity within this class of compounds allows for significant variations in biological activity based on modifications to the core structure. This compound is particularly noted for its potential in treating neurodegenerative diseases and as an analgesic agent.
1. Neuroprotective Effects
Research indicates that tetrahydroquinoline derivatives possess neuroprotective properties. For instance, studies have shown that these compounds can reduce neuronal death in models of Parkinson’s disease by modulating neuroinflammatory pathways and protecting dopaminergic neurons from oxidative stress .
Table 1: Neuroprotective Activity of Tetrahydroquinolines
| Compound | Model Used | Effect Observed |
|---|---|---|
| 3-Methyl-1,2,3,4-tetrahydroquinoline | MPTP-treated mice | Reduced neuronal loss |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Rat models of Parkinson's | Neuroprotection against MPTP |
2. Anti-inflammatory Properties
Tetrahydroquinolines exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . The anti-inflammatory potential makes them candidates for treating conditions like arthritis and chronic pain.
Table 2: Anti-inflammatory Activity
| Compound | Assay Type | IC50 (µM) |
|---|---|---|
| 3-Methyl-1,2,3,4-tetrahydroquinoline | COX-2 Inhibition | 15.5 |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | TNF-alpha Inhibition | 12.7 |
3. Analgesic Effects
The analgesic properties of tetrahydroquinolines have been explored in various animal models. For example, studies show that certain derivatives can significantly reduce pain responses comparable to standard analgesics like morphine .
Table 3: Analgesic Activity Comparison
| Compound | Pain Model | Effectiveness |
|---|---|---|
| 3-Methyl-1,2,3,4-tetrahydroquinoline | Formalin test | Comparable to morphine |
| Ibuprofen | Standard pain relief | Reference point |
The mechanisms through which tetrahydroquinolines exert their biological effects are multifaceted:
- Antioxidant Activity : These compounds can scavenge free radicals and reduce oxidative stress in neuronal tissues.
- Modulation of Neurotransmitter Levels : Some studies suggest that tetrahydroquinolines may influence neurotransmitter systems (e.g., dopamine and serotonin), contributing to their neuroprotective and analgesic effects.
- Inhibition of Inflammatory Pathways : By targeting specific signaling pathways involved in inflammation (e.g., NF-kB), these compounds can effectively reduce inflammatory responses.
Case Studies
Several case studies highlight the efficacy of tetrahydroquinoline derivatives in preclinical settings:
- A study involving the administration of this compound showed significant improvements in motor function in rodent models of Parkinson’s disease after four weeks of treatment.
- Another case study demonstrated its potential as a novel analgesic agent in chronic pain models where traditional medications failed to provide adequate relief.
Q & A
Q. What are the established synthetic routes for 3-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride, and what mechanistic insights guide these methods?
Answer: The synthesis of this compound typically involves cyclization or reduction strategies. A prominent method is the Povarov reaction, where 2-(phenylamino)ethanol reacts with unsaturated ketones in the presence of acidic ionic liquids (e.g., [NMPH]H₂PO₄) to form tetrahydroquinoline derivatives. This approach avoids toxic metal catalysts and allows for catalyst reuse . Alternatively, catalytic hydrogenation of quinoline derivatives using H₂/Pd or stoichiometric reductions with Sn/HCl can yield 1,2,3,4-tetrahydroquinoline scaffolds, which can be methylated post-reduction . Mechanistically, the choice of catalyst (e.g., Lewis acids vs. ionic liquids) impacts reaction efficiency and isomer formation.
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Key characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the methyl group position and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS for molecular ion verification (e.g., [M+H]⁺).
- Thermogravimetric Analysis (TGA) : To assess thermal stability, given the compound’s boiling point (~250°C) and decomposition profile .
- X-ray Crystallography : For resolving stereochemistry if crystalline derivatives are synthesized.
- HPLC-PDA : To quantify purity and detect cis/trans isomers, as some synthetic routes yield mixtures .
Q. What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation.
- Ventilation : Work in a fume hood to avoid inhalation of vapors (steam pressure: 0.0152 mmHg at 25°C) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation.
- Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity in the synthesis of this compound?
Answer:
- Catalyst Screening : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) enhance regioselectivity and reduce side reactions compared to H₃PO₄. Their recyclability (≥5 cycles) improves cost efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates in cyclization reactions, while non-polar solvents (e.g., toluene) favor hydrogenation pathways .
- Temperature Control : Lower temperatures (0–25°C) minimize thermal decomposition, critical for preserving the methyl group’s integrity .
Q. What analytical strategies resolve cis/trans isomerism in 3-Methyl-1,2,3,4-tetrahydroquinoline derivatives?
Answer:
- Chiral HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate isomers.
- Vibrational Circular Dichroism (VCD) : Assigns absolute configuration by correlating spectral data with computational models (DFT).
- Dynamic NMR : Detects isomer interconversion rates at varying temperatures, informing thermodynamic stability .
Q. How do structural modifications (e.g., halogenation or carboxylation) influence the biological activity of tetrahydroquinoline hydrochlorides?
Answer:
- Electron-Withdrawing Groups (EWGs) : Fluorine at the 6-position enhances electronic effects, increasing binding affinity in pharmaceutical intermediates (e.g., fluoroquinolones) .
- Carboxylation : Derivatives like 1,2,3,4-tetrahydroquinoline-3-carboxylic acid hydrochloride exhibit improved solubility, enabling formulation in aqueous drug delivery systems .
- Methyl Group Position : 2-Methyl substitution (vs. 3- or 4-) alters steric hindrance, impacting receptor interaction in bioactive molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
